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molecular formula C8H9NO2 B1617145 Pyridine-2-carbaldehyde ethylene acetal CAS No. 5693-54-9

Pyridine-2-carbaldehyde ethylene acetal

Cat. No. B1617145
M. Wt: 151.16 g/mol
InChI Key: FPSCKCFSKOKOHC-UHFFFAOYSA-N
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Patent
US05554620

Procedure details

A mixture of pyridine-2-carboxaldehyde (151 g, 1.41 mol), ethylene glycol (157 mL), and 56 g (0.29 mol) of p-toluenesulfonic acid monohydrate in 1.4 L of toluene placed in a 5 L flask fitted with a Dean Stark trap was heated to reflux for 16 h, removing 50 mL of water. The mixture was concentrated in vacuo to a 800 mL volume, cooled, saturated sodium hydrogen carbonate solution was added (to pH 8-9), the layers were separated and the aqueous layer was washed with 100 mL of toluene. The combined organic layer was dried over magnesium sulfate, concentrated in vacuo, and distilled (with a short distilling head) to afford 119.5 g of 2-(1,3-dioxolan-2-yl)-pyridine (Formula V: R1 =H) as a pale oil, b.p. 100° C./1 mm.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[O:8].[CH2:9](O)[CH2:10][OH:11].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[O:8]1[CH2:9][CH2:10][O:11][CH:7]1[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
157 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
56 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1.4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a 5 L flask
CUSTOM
Type
CUSTOM
Details
fitted with a Dean Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
removing 50 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to a 800 mL volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
saturated sodium hydrogen carbonate solution was added (to pH 8-9)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with 100 mL of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled (with a short distilling head)

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 119.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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